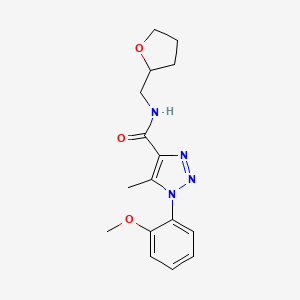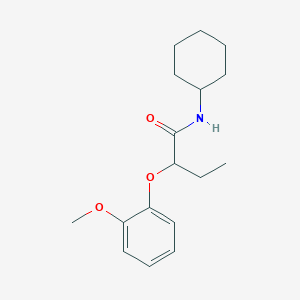
N-1-adamantyl-3-(4-methylphenyl)propanamide
Overview
Description
N-1-adamantyl-3-(4-methylphenyl)propanamide, also known as Adrafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of compounds that promote wakefulness and alertness. Adrafinil was initially developed in the late 1970s by the French pharmaceutical company Lafon Laboratories. It was developed as a treatment for narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden attacks of sleep.
Mechanism of Action
N-1-adamantyl-3-(4-methylphenyl)propanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in the regulation of wakefulness and alertness. N-1-adamantyl-3-(4-methylphenyl)propanamide is metabolized in the liver to modafinil, which is the active form of the drug. Modafinil works by increasing the levels of dopamine and norepinephrine in the brain, which enhances wakefulness and alertness.
Biochemical and Physiological Effects:
N-1-adamantyl-3-(4-methylphenyl)propanamide has been shown to increase wakefulness and alertness in both animals and humans. It has also been shown to improve cognitive function, memory, and attention in healthy individuals. N-1-adamantyl-3-(4-methylphenyl)propanamide has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which are all involved in the regulation of wakefulness and alertness.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-3-(4-methylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-1-adamantyl-3-(4-methylphenyl)propanamide has also been extensively studied and has a well-established mechanism of action. However, one limitation of N-1-adamantyl-3-(4-methylphenyl)propanamide is that it is a prodrug, which means that it is metabolized in the liver to the active form, modafinil. This can make it difficult to study the effects of N-1-adamantyl-3-(4-methylphenyl)propanamide specifically, as the effects may be due to the metabolite rather than the parent compound.
Future Directions
There are several potential future directions for research on N-1-adamantyl-3-(4-methylphenyl)propanamide. One area of interest is its potential use in the treatment of various sleep disorders. N-1-adamantyl-3-(4-methylphenyl)propanamide has been shown to be effective in the treatment of narcolepsy, sleep apnea, and shift work sleep disorder. Further research is needed to determine its efficacy in these conditions and to identify any potential side effects.
Another area of interest is N-1-adamantyl-3-(4-methylphenyl)propanamide's potential use in the treatment of cognitive impairment and neurodegenerative diseases. N-1-adamantyl-3-(4-methylphenyl)propanamide has been shown to improve cognitive function and memory in healthy individuals, and there is some evidence to suggest that it may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
N-1-adamantyl-3-(4-methylphenyl)propanamide is a synthetic compound that belongs to the eugeroic class of drugs. It has been extensively studied for its effects on cognitive function and alertness and has been shown to increase wakefulness and alertness in both animals and humans. N-1-adamantyl-3-(4-methylphenyl)propanamide has several advantages for use in lab experiments, including its ease of synthesis and well-established mechanism of action. However, further research is needed to determine its efficacy in the treatment of various sleep disorders and neurodegenerative diseases.
Scientific Research Applications
N-1-adamantyl-3-(4-methylphenyl)propanamide has been extensively studied for its effects on cognitive function and alertness. It has been shown to improve cognitive function, memory, and attention in healthy individuals. N-1-adamantyl-3-(4-methylphenyl)propanamide has also been studied for its potential use in the treatment of various sleep disorders, including narcolepsy, sleep apnea, and shift work sleep disorder.
properties
IUPAC Name |
N-(1-adamantyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-14-2-4-15(5-3-14)6-7-19(22)21-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKFWUCSFLNXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-5-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4752655.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4752665.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4752667.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![hexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4752672.png)
![{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4752690.png)
![N-cyclohexyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752695.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4752701.png)
![3-{[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4752708.png)

![2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4752718.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbutanamide](/img/structure/B4752743.png)
